molecular formula C13H11BrN2O3 B13964367 5-bromo-N-(4-methoxyphenyl)-2-nitroaniline

5-bromo-N-(4-methoxyphenyl)-2-nitroaniline

Cat. No.: B13964367
M. Wt: 323.14 g/mol
InChI Key: MCKPBMOIKJYEAX-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxyphenyl)-2-nitroaniline typically involves the nitration of 5-bromo-2-aniline followed by the introduction of a methoxy group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The methoxylation can be achieved through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The methoxy group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Oxidation: 5-amino-N-(4-methoxyphenyl)-2-nitroaniline.

    Reduction: 5-bromo-N-(4-aminophenyl)-2-nitroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-methoxybenzyl)picolinamide
  • 5-Bromo-2-nitroaniline
  • 4-Methoxy-2-nitroaniline

Uniqueness

5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

5-bromo-N-(4-methoxyphenyl)-2-nitroaniline

InChI

InChI=1S/C13H11BrN2O3/c1-19-11-5-3-10(4-6-11)15-12-8-9(14)2-7-13(12)16(17)18/h2-8,15H,1H3

InChI Key

MCKPBMOIKJYEAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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